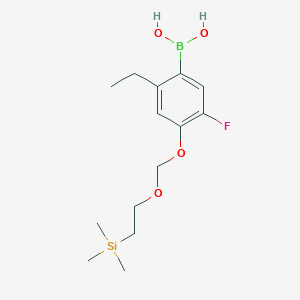
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups. These substitutions confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid typically involves a series of organic reactions. One common method includes the borylation of a suitable precursor compound. The synthetic route may involve the following steps:
Borylation Reaction: The precursor compound, which contains the phenyl ring with the desired substituents, undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions: The ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups are introduced through various substitution reactions, which may involve the use of reagents like ethyl halides, fluorinating agents, and trimethylsilyl-protected alcohols.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
化学反应分析
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular pathways involved depend on the specific application and target enzyme or receptor.
相似化合物的比较
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions but lacking the additional functional groups that confer specific reactivity.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, offering different electronic properties and reactivity compared to the ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups.
Pinacol Boronic Esters: These esters are commonly used in organic synthesis due to their stability and ease of handling but may require different reaction conditions compared to the free boronic acid.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, making it suitable for specialized applications in organic synthesis and drug development.
属性
分子式 |
C14H24BFO4Si |
|---|---|
分子量 |
314.23 g/mol |
IUPAC 名称 |
[2-ethyl-5-fluoro-4-(2-trimethylsilylethoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BFO4Si/c1-5-11-8-14(13(16)9-12(11)15(17)18)20-10-19-6-7-21(2,3)4/h8-9,17-18H,5-7,10H2,1-4H3 |
InChI 键 |
ZKMTVUJNUPOLGD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1CC)OCOCC[Si](C)(C)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)
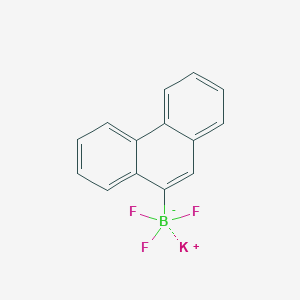
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
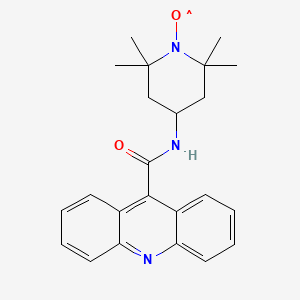
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
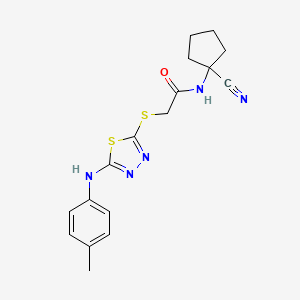
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
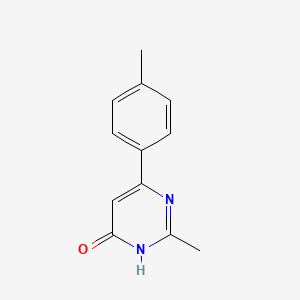
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)
